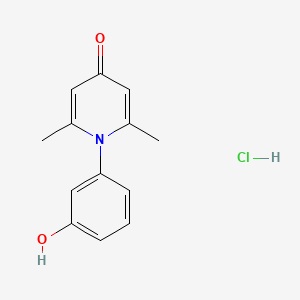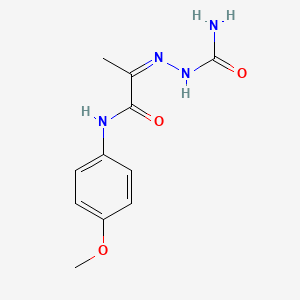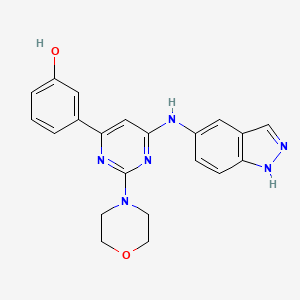
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol is a complex organic compound that features a unique structure combining an indazole moiety, a morpholinopyrimidine core, and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions.
Construction of the Morpholinopyrimidine Core:
Coupling of the Phenol Group: The final step involves coupling the phenol group to the morpholinopyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenol and morpholine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects, particularly in cancer cells where kinase activity is often dysregulated.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-(1H-indazol-5-ylamino)-2-pyridinyl)phenol
- 3-(6-(1H-indazol-5-ylamino)-2-pyrimidinyl)phenol
- 3-(6-(1H-indazol-5-ylamino)-2-quinolinyl)phenol
Uniqueness
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol stands out due to the presence of the morpholine group, which can enhance its solubility and bioavailability. Additionally, the combination of the indazole and morpholinopyrimidine cores provides a unique scaffold for kinase inhibition, potentially offering improved selectivity and potency compared to similar compounds.
Propiedades
Número CAS |
701242-64-0 |
|---|---|
Fórmula molecular |
C21H20N6O2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-[6-(1H-indazol-5-ylamino)-2-morpholin-4-ylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C21H20N6O2/c28-17-3-1-2-14(11-17)19-12-20(25-21(24-19)27-6-8-29-9-7-27)23-16-4-5-18-15(10-16)13-22-26-18/h1-5,10-13,28H,6-9H2,(H,22,26)(H,23,24,25) |
Clave InChI |
OUULCVQTKHSXBK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CC(=N2)NC3=CC4=C(C=C3)NN=C4)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
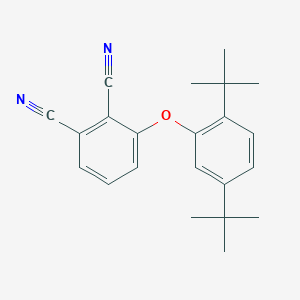

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
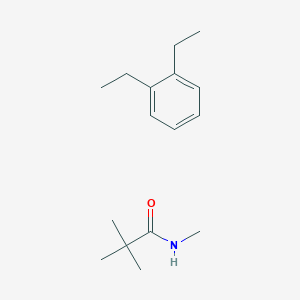
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
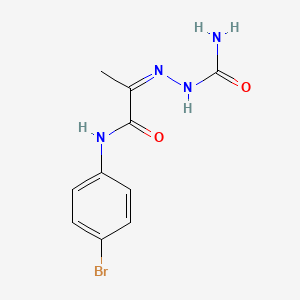
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
